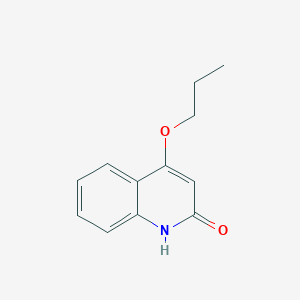

4-Propoxyquinolin-2(1H)-one

Description

Significance of the Quinolin-2(1H)-one Core in Chemical Biology

The quinolin-2(1H)-one nucleus is a privileged scaffold in chemical biology and drug discovery. ebi.ac.ukacs.orgnih.gov This structural motif is a key component in a wide range of naturally occurring alkaloids and synthetically developed molecules that exhibit significant biological activities. nih.gov Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets.

The versatility of the quinolin-2(1H)-one core is one of its most significant attributes. The ring system can be functionalized at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its pharmacological profile. This adaptability has led to the discovery of quinolinone derivatives with a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govorientjchem.orgresearchgate.net

Furthermore, the quinolin-2(1H)-one structure is known to interact with various enzymes and receptors in the body. For instance, some derivatives have been found to act as inhibitors of protein folding machinery like Hsp90, which is a promising target for cancer therapy. nih.gov The ability of this core to serve as a foundation for molecules that modulate such fundamental biological processes underscores its importance in the field of chemical biology.

Historical Context of Quinolinone Derivatives in Medicinal Chemistry Research

The history of quinoline (B57606) derivatives in medicine is rich and dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, which became a cornerstone in the treatment of malaria. nih.govrsc.org This discovery sparked immense interest in the quinoline scaffold and its derivatives. The first synthesis of quinolinones was reported in the late 19th century, opening the door for systematic exploration of this class of compounds. mdpi.com

Over the decades, research into quinolinone derivatives has led to significant breakthroughs in medicine. The development of fluoroquinolone antibiotics, such as ciprofloxacin, in the mid-20th century revolutionized the treatment of bacterial infections. rsc.org These synthetic compounds demonstrated the immense therapeutic potential that could be unlocked by modifying the basic quinolinone structure.

In more recent times, the focus of quinolinone research has expanded beyond antimicrobial agents. Scientists have discovered that certain quinolinone derivatives possess potent activity against cancer cells, viruses, and inflammatory processes. orientjchem.orgresearchgate.net This has led to a modern re-evaluation of the quinolone scaffold as a "double-edged" entity with potential applications in both infectious diseases and oncology. scispace.com The continuous evolution of synthetic methodologies has further fueled this research, allowing for the creation of increasingly complex and targeted quinolinone-based therapeutic agents. mdpi.comrsc.orgnih.gov

Rationale for Research on 4-Propoxyquinolin-2(1H)-one Scaffolds

The investigation into specific alkoxy-substituted quinolinones, such as this compound, is a logical progression in the field, driven by the desire to explore new chemical space and identify compounds with improved or novel biological activities. The rationale for focusing on scaffolds like this compound is multifaceted and builds upon the extensive knowledge gained from studies of related analogues.

Research on 4-hydroxyquinolin-2(1H)-ones has demonstrated that this core structure can serve as a template for the development of potent antimicrobial and antitubercular agents. nih.govnih.gov The hydroxyl group at the 4-position is a key feature that can be readily modified. Alkylation of this hydroxyl group to introduce an alkoxy chain, such as a propoxy group, can significantly alter the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, studies on other alkoxy-functionalised quinolinones have shown promising results. For example, certain alkoxy-substituted dihydropyrimido[4,5-b]quinolinones have exhibited potent anti-proliferative and anti-invasive activity against glioblastoma cells. rsc.org This suggests that the introduction of an alkoxy group at specific positions on the quinolinone ring can be a viable strategy for developing new anticancer agents.

Structure

3D Structure

Properties

IUPAC Name |

4-propoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-15-11-8-12(14)13-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNXFUXYYAFNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Propoxyquinolin 2 1h One

Established Synthetic Pathways for Quinolin-2(1H)-one Nuclei

The construction of the fundamental quinolin-2(1H)-one ring system can be achieved through a variety of synthetic routes, ranging from historical name reactions to more contemporary strategies. These methods offer chemists a versatile toolkit to access a wide range of substituted quinolinones.

Classical Cyclization Reactions

Historically significant, classical cyclization reactions remain a cornerstone for the synthesis of the quinolin-2(1H)-one core. These methods typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with suitable three-carbon synthons.

One of the most well-known methods is the Conrad-Limpach-Knorr synthesis , which involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, this can yield either quinolin-4-ones or quinolin-2-ones. The initial condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, forms an enaminone intermediate. Thermal cyclization of this intermediate at high temperatures generally leads to the formation of the corresponding 4-hydroxyquinolin-2(1H)-one.

Another classical approach is the Camps cyclization , which involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. This reaction can produce a mixture of quinolin-2-one and quinolin-4-one isomers, with the product ratio being influenced by the specific substrate and reaction conditions. nih.gov

The Friedländer annulation is another powerful method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an active methylene (B1212753) ketone or ester. researchgate.net While traditionally used for quinoline (B57606) synthesis, variations of this reaction can also lead to quinolin-2(1H)-one derivatives.

A summary of representative classical cyclization reactions is presented in Table 1.

| Reaction Name | Starting Materials | Key Intermediates/Conditions | Product Type |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | Enaminone, Thermal cyclization | 4-Hydroxyquinolin-2(1H)-one |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization | Quinolin-2-one / Quinolin-4-one |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Condensation, Cyclodehydration | Substituted Quinolines/Quinolinones |

Modern Annulation Strategies

In recent years, modern annulation strategies have been developed to provide more efficient and versatile routes to the quinolin-2(1H)-one scaffold, often utilizing transition-metal catalysis. These methods can offer milder reaction conditions, broader substrate scope, and improved regioselectivity compared to classical approaches.

Palladium-catalyzed reactions have been particularly prominent. For instance, the intramolecular cyclization of N-aryl cinnamides can be promoted by reagents like triflic anhydride (B1165640) under mild conditions to afford polysubstituted quinolin-2(1H)-ones. Another approach involves a palladium-catalyzed cascade process starting from simple anilines, which proceeds through C-H bond activation, C-C bond formation, and subsequent cyclization.

Copper-catalyzed methods have also emerged as a valuable tool. For example, the intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid can directly yield 2-substituted quinolines under aerobic conditions. While not directly producing the quinolin-2(1H)-one, these quinoline products can be precursors.

Furthermore, metal-free approaches have gained traction. A notable example is the [5 + 1] carbonylative annulation of 2-alkenylanilines with dioxazolones serving as the carbonylating reagent, which provides access to the quinolinone core.

Solid-Phase Synthesis Approaches

Solid-phase synthesis has proven to be a valuable technique for the preparation of libraries of substituted quinolin-2(1H)-ones, which is particularly useful in drug discovery and materials science. This approach involves attaching a suitable building block to a solid support (resin) and then carrying out a sequence of reactions to construct the quinolinone ring system before cleaving the final product from the resin.

A common strategy involves loading a protected amino acid derivative onto a resin, followed by a series of coupling and cyclization steps. For example, a 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been loaded onto a 4-formyl-3,5-dimethoxyphenoxy resin. mdpi.com Subsequent attachment of various building blocks to the 3- and 5-positions allows for the generation of a diverse library of 3,5-disubstituted-2-oxoquinolinones with high purity and good yields. mdpi.com This parallel synthesis approach enables the rapid generation of numerous analogs for screening purposes.

Strategies for the Introduction of the 4-Propoxy Moiety

The introduction of the 4-propoxy group onto the quinolin-2(1H)-one scaffold is a key step in the synthesis of the target compound. This is typically achieved through the etherification of a 4-hydroxyquinolin-2(1H)-one precursor.

Etherification Reactions at the C-4 Position

The most direct method for introducing the propoxy group is through the etherification of the hydroxyl group at the C-4 position of a pre-formed quinolin-2(1H)-one nucleus. The Williamson ether synthesis is a widely employed and effective method for this transformation. mdpi.com

This reaction involves the deprotonation of the 4-hydroxy group with a suitable base to form a more nucleophilic alkoxide (or in this case, a phenoxide-like species). This intermediate then undergoes a nucleophilic substitution reaction (SN2) with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane. nih.gov

The choice of base and solvent is crucial for the success of the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used to facilitate the SN2 reaction. mdpi.com The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired 4-propoxy product and minimize potential side reactions, such as N-alkylation.

A representative scheme for the Williamson ether synthesis of 4-propoxyquinolin-2(1H)-one is shown below:

Scheme 1: Williamson Ether Synthesis for the preparation of this compound.

A search of the available literature did not yield specific experimental data for the synthesis of this compound itself. However, the synthesis of analogous 4-alkoxyquinolin-2-ones has been reported. For example, the reaction of 4-hydroxy-2-quinolones with various alkyl iodides in the presence of silver carbonate (Ag₂CO₃) in benzene (B151609) at room temperature has been shown to produce 2,4-dialkoxyquinolines with high regioselectivity. mdpi.com This suggests that similar conditions could be adapted for the synthesis of the target propoxy derivative.

Precursor Functionalization and Alkylation Approaches

An alternative strategy involves the functionalization of a precursor molecule that already contains the propoxy group, followed by cyclization to form the quinolin-2(1H)-one ring. This approach can be advantageous if the direct etherification of the 4-hydroxyquinolin-2(1H)-one proves to be low-yielding or if specific substitution patterns are desired.

In this approach, a suitably substituted aniline derivative bearing a propoxy group at the appropriate position would be a key starting material. For instance, a 2-amino-(alkoxy)acetophenone could be condensed with a reagent like diethyl carbonate in the presence of a strong base to construct the quinolinone ring.

Another possibility involves starting with a substituted isatoic anhydride. Alkylation of the isatoic anhydride at the nitrogen atom, followed by condensation with a β-ketoester, can lead to the formation of N-substituted 4-hydroxy-2-quinolone analogs. nih.gov While this method typically focuses on N-alkylation, modifications to the starting materials could potentially allow for the introduction of the propoxy group on the aromatic ring prior to cyclization.

The following table summarizes the key approaches for introducing the 4-propoxy moiety.

| Strategy | Precursor | Reagents and Conditions | Key Features |

| Etherification (Williamson) | 4-Hydroxyquinolin-2(1H)-one | Propyl halide (e.g., 1-bromopropane), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | Direct, common method for ether formation. |

| Precursor Functionalization | Substituted aniline with a propoxy group | Cyclization reagents (e.g., β-ketoesters, diethyl carbonate) | Useful for complex substitution patterns. |

Derivatization and Functionalization Strategies for this compound Analogues

The chemical architecture of this compound offers multiple sites for modification. Strategic derivatization at the quinoline nucleus, the lactam nitrogen, and the propoxy side chain allows for a systematic exploration of the chemical space around this core structure.

Substituent Variation on the Quinoline Ring

The introduction of various substituents onto the carbocyclic portion of the quinoline ring is a primary strategy for modulating the physicochemical and biological properties of this compound analogues. These modifications are typically achieved by utilizing appropriately substituted precursors during the synthesis of the quinolinone core.

The synthesis often begins with substituted anilines, which undergo a condensation reaction, frequently under microwave-assisted conditions, to form the heterocyclic ring. nih.gov This approach allows for the incorporation of a wide range of functional groups at positions 5, 6, 7, and 8 of the quinoline system. Common transformations include nitration of the aromatic ring followed by reduction to yield amino groups, which can be further acylated or transformed into other functionalities. nih.gov For instance, a versatile method for preparing 4-hydroxyquinolone compounds, the direct precursors to 4-propoxyquinolin-2(1H)-ones, starts from simple benzoic acid derivatives. researchgate.net This strategy has been used to produce derivatives such as 6,7-difluoro-3-nitro-4-hydroxyquinolin-2(1H)-one. researchgate.net The preparation of variously substituted 4-chloro-quinolin-2(1H)-ones, which are key intermediates for propoxylation, has also been reported with substituents like methyl, methoxy (B1213986), and chloro groups at different positions on the ring. mdpi.com

The following table summarizes common substituent variations on the quinoline ring, typically introduced by selecting a substituted aniline or benzoic acid as the starting material for the synthesis of the 4-hydroxyquinolin-2(1H)-one precursor.

| Position on Ring | Substituent Type | Synthetic Methodologies |

| 6, 7, 8 | Halogen (F, Cl) | Starting from corresponding halogenated anilines. nih.gov |

| 6, 7, 8 | Alkyl (e.g., Methyl) | Starting from corresponding alkylated anilines. mdpi.com |

| 6, 7, 8 | Alkoxy (e.g., Methoxy) | Starting from corresponding alkoxylated anilines. mdpi.com |

| 6 | Nitro (NO₂) | Nitration of the quinolinone ring. nih.gov |

| 6 | Amino (NH₂) | Reduction of the corresponding nitro derivative. nih.gov |

| 6 | Acylamino | Acylation of the corresponding amino derivative. nih.gov |

Modifications at the Nitrogen Atom (N-1)

Alkylation at the N-1 position of the quinolin-2(1H)-one core is a key functionalization strategy. This modification eliminates the hydrogen bond donor capability of the lactam NH group and introduces steric bulk, which can significantly influence the molecule's interaction with biological targets.

The alkylation is generally achieved by treating the parent quinolinone with an alkylating agent in the presence of a base. researchgate.net Studies on the alkylation of quinolin-2(1H)-one and its derivatives show that reaction with electrophiles like 2-bromoacetophenone (B140003) or chloroacetone (B47974) using potassium carbonate (K₂CO₃) as a base in a solvent like dimethylformamide (DMF) typically yields a mixture of N-1 and O-2 alkylated products, with the N-1 substituted analogue being the major product. researchgate.net The regioselectivity of this reaction can be influenced by the substitution pattern on the quinoline ring; for example, the presence of an 8-methoxy group can lead exclusively to O-alkylation due to steric hindrance around the N-1 position. researchgate.net The choice of base and solvent system is critical for controlling the outcome of the N-alkylation reaction. beilstein-journals.org

The table below outlines typical conditions for the N-alkylation of the quinolinone scaffold.

| Alkylating Agent | Base / Solvent | Predominant Product |

| 2-Bromoacetophenone | K₂CO₃ / DMF | N-1 Alkylation (major) researchgate.net |

| Chloroacetone | K₂CO₃ / DMF | N-1 Alkylation (major) researchgate.net |

| Benzyl Chloride | K₂CO₃ / DMF | N-1 Alkylation juniperpublishers.com |

| Alkyl Bromide | NaH / THF | N-1 Alkylation (highly selective for some scaffolds) beilstein-journals.org |

Side Chain Elaborations and Linker Chemistry

Modification of the propoxy side chain at the C-4 position offers a route to introduce new functionalities and linkers for conjugation to other molecules. This strategy involves the O-alkylation of the precursor, 4-hydroxyquinolin-2(1H)-one, with functionalized propyl halides or their synthetic equivalents. By using a propyl chain containing a reactive group at its terminus (e.g., an azide, alkyne, or a second halide), a handle for further chemical transformations is installed.

This approach is exemplified by O-alkylation reactions on similar scaffolds where functionalized alkyl halides are used to introduce moieties suitable for "click chemistry" or other conjugation reactions. For instance, the use of propargyl bromide in the presence of a strong base like sodium hydride (NaH) can install a terminal alkyne on the oxygen at C-4. nih.gov This alkyne can then be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Similarly, using bifunctional reagents like 1-bromo-3-chloropropane (B140262) allows for the introduction of a more reactive primary bromide, leaving a secondary chloride for subsequent nucleophilic substitution.

The following table presents examples of functionalized alkylating agents that can be used to synthesize this compound derivatives with elaborated side chains.

| Alkylating Agent | Introduced Functionality | Potential Application |

| 1-Bromo-3-azidopropane | Azide | Click Chemistry (CuAAC) |

| Propargyl Bromide | Terminal Alkyne | Click Chemistry (CuAAC) nih.gov |

| 3-Bromopropan-1-ol | Hydroxyl | Esterification, Etherification |

| 3-Bromopropanoic acid | Carboxylic Acid | Amide bond formation |

| 1-Bromo-3-chloropropane | Chloroalkyl | Nucleophilic substitution |

Parallel Derivatization for Library Generation

The generation of large, diverse libraries of this compound analogues is essential for efficient lead discovery and optimization in drug development. spirochem.com Parallel synthesis techniques enable the rapid production of numerous compounds by performing simultaneous reactions in spatially addressed formats, such as 96-well plates. spirochem.comresearchgate.net

This high-throughput approach can be applied to the synthesis of this compound derivatives at multiple stages. A key strategy involves the combinatorial synthesis of the core 4-hydroxyquinolin-2(1H)-one scaffold. rsc.org For example, a library of substituted anilines can be reacted with malonic acid derivatives in a parallel format to produce a diverse set of 4-hydroxyquinolin-2(1H)-one intermediates. This library of precursors can then be subjected to a parallel O-propoxylation step to yield the final target library. Further diversification can be achieved by performing parallel N-alkylation or side-chain elaboration reactions on the synthesized quinolinone cores.

The general workflow for library generation involves:

Scaffold Synthesis: Parallel synthesis of a library of 4-hydroxyquinolin-2(1H)-one cores from diverse building blocks (e.g., substituted anilines). rsc.org

Propoxylation: Parallel O-alkylation of the core library with a propyl halide.

Further Derivatization (Optional): Subsequent parallel reactions on the library, such as N-alkylation or modification of a functional handle on the propoxy chain. researchgate.net

Purification and Analysis: High-throughput purification and characterization of the library members.

This methodology significantly accelerates the exploration of chemical space, facilitating the identification of compounds with desired properties from a large and varied collection. uniroma1.it

Structure Activity Relationship Sar Studies of 4 Propoxyquinolin 2 1h One Derivatives

Principles of SAR Analysis in Quinolinone Chemical Space

The SAR analysis of quinolinone derivatives is a multifaceted process that investigates how chemical structure influences biological activity. This involves examining the impact of different substituents at various positions on the quinolinone scaffold. The core principle is to establish a correlation between the physicochemical properties of the molecules and their pharmacological response.

Key aspects of SAR analysis in the quinolinone chemical space include:

Systematic Modification : Researchers systematically alter different parts of the quinolinone molecule, such as the N1-substituent, the C3 and C4 positions, and the benzene (B151609) ring (positions C5 through C8).

Identification of Pharmacophore : A critical goal is to identify the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. For many quinolones, the carboxy-4-pyridone nucleus is a key pharmacophoric element.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies are employed to create mathematical models that quantitatively link the structural properties of compounds to their biological activities. These models can predict the activity of newly designed compounds.

Molecular Docking : Computational techniques like molecular docking are used to simulate the binding of quinolinone derivatives to their biological targets, providing insights into the specific interactions that govern activity.

Impact of Propoxy Group Position and Modifications on Biological Activity

The position and nature of the alkoxy group, such as the propoxy group, at the C4 position of the quinolin-2(1H)-one scaffold significantly influence biological activity. Research has shown that the propoxyphenyl group at the C-2 position is an important feature for NorA inhibition in Staphylococcus aureus.

Systematic modifications of the propoxy group and its position have led to the following observations:

Chain Length : Altering the length of the alkyl chain of the alkoxy group can modulate activity.

Branching : Introducing branching into the propoxy chain can affect the steric interactions with the target protein.

Introduction of Functional Groups : The addition of functional groups to the propoxy chain can introduce new interactions, such as hydrogen bonding or ionic interactions.

A study on quinoline (B57606) derivatives revealed that introducing a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 enhanced antiproliferative activity. This suggests that the interplay of substituents at different positions is crucial.

Correlation of Substituent Electronic and Steric Properties with Activity Profiles

The electronic and steric properties of substituents on the quinolinone ring play a pivotal role in determining the biological activity profile. QSAR studies have been instrumental in elucidating these correlations.

Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent, often quantified by the Hammett substituent constant (σ), can influence the molecule's polarity and its ability to interact with the target. For instance, electron-withdrawing groups can affect the ionization of the molecule, which in turn can impact its ability to cross cell membranes.

Steric Effects : The size and shape of a substituent, described by parameters like Taft's steric factor (Es) and molar refractivity (MR), can dictate how well the molecule fits into the binding site of its target. Bulky substituents can either enhance or hinder activity depending on the topology of the binding pocket.

A 2D-QSAR model for the genotoxicity of quinolones indicated that both steric and electrostatic properties were well-correlated with genotoxicity. Specifically, genotoxicity was found to increase with a large volume and/or positive charge at the 1-position, a negative charge at the 7-position, and a small volume and/or negative charge at the 8-position.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a powerful tool for identifying the key structural features of quinolinone derivatives that are essential for their interaction with biological targets. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are necessary for binding and activity.

Key pharmacophoric features commonly identified for quinolinone derivatives include:

Hydrogen Bond Acceptors : The keto group at the C-2 or C-4 position and the nitrogen atom in the quinoline ring often act as hydrogen bond acceptors.

Hydrogen Bond Donors : Substituents with hydroxyl or amino groups can serve as hydrogen bond donors.

Hydrophobic Moieties : Aromatic rings and alkyl chains, such as the propoxy group, contribute to hydrophobic interactions with the target.

Aromatic Rings : The quinolinone scaffold itself provides a crucial aromatic feature for π-π stacking interactions.

A pharmacophore model for quinolones with antitubercular activity identified two oxo groups at positions 1 and 3 as important acceptor features. Molecular docking studies further help in visualizing and confirming these interactions within the active site of the target protein.

SAR Insights from Analogues with Modified Quinolinone Scaffolds

Modifying the core quinolinone scaffold provides valuable insights into the structural requirements for biological activity. These modifications can include ring substitutions, ring fusions, and bioisosteric replacements.

Ring Substitution : Introducing various substituents on the quinolinone ring has been a primary strategy to modulate activity. For example, the introduction of a fluorine atom at the C-6 position has been shown to significantly improve the antimicrobial activity of quinolones by increasing lipophilicity and cell wall penetration.

Scaffold Hopping and Ring Fusion : Replacing the quinolinone core with other heterocyclic systems or fusing additional rings can lead to novel compounds with different activity profiles. For example, pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids have been synthesized and evaluated for their biological activities.

Bioisosteric Replacement : The replacement of an atom or a group of atoms with another that has similar physical and chemical properties can lead to analogues with improved potency or altered selectivity. For instance, replacing the oxygen atom in the chromenone ring of some inhibitors with a nitrogen atom to form a quinolone has been shown to improve inhibitory activity against EGFR kinase.

These SAR studies on modified quinolinone scaffolds are essential for expanding the chemical space and discovering new drug candidates with enhanced therapeutic properties.

Computational and Theoretical Chemistry Approaches for 4 Propoxyquinolin 2 1h One Research

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is primarily used to predict the interaction between a small molecule ligand, such as 4-Propoxyquinolin-2(1H)-one, and a macromolecular target, typically a protein. nih.gov This method is instrumental in elucidating the structural basis of a ligand's biological activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

Ligand-Protein Interaction Analysis

A critical outcome of molecular docking is the detailed analysis of the interactions between the ligand and the protein's active site residues. youtube.com These interactions are fundamental to the molecular recognition process and the subsequent biological response. The types of interactions typically analyzed include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. For a compound like this compound, the carbonyl oxygen and the nitrogen in the quinolinone ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The propoxy group and the quinoline (B57606) ring system of this compound can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic quinoline ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

By identifying these key interactions, researchers can understand why a particular compound is active and can devise strategies to modify its structure to enhance these interactions, thereby improving its potency. The analysis of these interactions is often visualized using specialized software that generates 2D and 3D representations of the protein-ligand complex. youtube.com

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most likely binding pose or "binding mode" of a ligand within a protein's active site. nih.gov The accuracy of this prediction is heavily dependent on the quality of the protein structure and the sophistication of the docking algorithm. elifesciences.org Recent advancements in protein structure prediction, such as AlphaFold 2, have significantly improved the reliability of docking studies, even in the absence of experimentally determined protein structures. elifesciences.org

Once the binding poses are generated, a scoring function is employed to estimate the binding affinity for each pose. arxiv.org Binding affinity refers to the strength of the interaction between the ligand and the protein. arxiv.org Scoring functions are mathematical models that approximate the binding free energy of the complex. nih.gov They take into account various factors such as intermolecular interactions, desolvation effects, and conformational entropy. The output is typically a numerical score, often expressed in units of energy (e.g., kcal/mol), where a lower score generally indicates a more favorable binding affinity. researchgate.net

Table 1: Representative Docking Scores for this compound Analogues Against a Hypothetical Kinase Target

| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| This compound | -8.5 | 150 | GLU-91, LEU-144, VAL-22 |

| Analogue 1 (4-Ethoxy) | -8.2 | 250 | GLU-91, LEU-144 |

| Analogue 2 (4-Butoxy) | -8.8 | 100 | GLU-91, LEU-144, VAL-22, PHE-145 |

| Analogue 3 (4-Isopropoxy) | -8.6 | 130 | GLU-91, LEU-144, VAL-22 |

This table presents hypothetical data for illustrative purposes.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening. For this compound, virtual screening can be used to discover novel analogues with potentially improved activity or different selectivity profiles. There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. mdpi.com A large library of compounds is docked into the binding site of the target, and the compounds are ranked based on their docking scores. mdpi.com The top-ranking compounds are then selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar properties. nih.gov This can be based on 2D similarity (e.g., fingerprints) or 3D shape and pharmacophore matching. A pharmacophore is a set of essential steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov

The integration of both SBVS and LBVS can lead to a more effective virtual screening campaign for the discovery of novel inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its derivatives, QSAR can be a powerful tool to predict the activity of untested compounds and to guide the synthesis of new, more potent analogues.

Development of Predictive Models

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various physicochemical properties of the molecules. The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Various statistical and machine learning methods can be used to develop the QSAR model, including:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. elsevierpure.com

Artificial Neural Networks (ANN): A type of machine learning algorithm inspired by the structure and function of the human brain, capable of modeling complex non-linear relationships. kfupm.edu.saresearchgate.net

Support Vector Machines (SVM): A supervised machine learning algorithm that can be used for both classification and regression tasks.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov

The quality of a QSAR model is assessed using various statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov A robust and predictive QSAR model can be used for the in silico screening of virtual libraries to identify new compounds with desired biological activity. nih.gov

Table 2: Statistical Parameters of a Hypothetical QSAR Model for Quinolinone Derivatives

| Parameter | Value | Description |

| R² (Training Set) | 0.91 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-Validation) | 0.85 | A measure of the predictive ability of the model, calculated using internal validation. |

| R²_pred (Test Set) | 0.88 | The correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds. |

| RMSE | 0.25 | The standard deviation of the residuals (prediction errors). |

This table presents hypothetical data for illustrative purposes.

Identification of Structural Descriptors Influencing Activity

A key advantage of QSAR studies is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds. These descriptors can provide valuable insights into the mechanism of action and guide the rational design of new molecules. Descriptors can be broadly categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are 2D descriptors that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polarizability, and dipole moment. researchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov

Theoretical Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a host of other properties can be derived.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules like this compound. nih.gov DFT studies focus on the electron density to calculate the molecule's energy and electronic structure, providing a balance between accuracy and computational cost. mdpi.com Key aspects of the electronic structure that are routinely analyzed include the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that helps determine a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally implies higher reactivity. For quinoline derivatives, DFT calculations have been used to determine these FMOs and predict their chemical behavior. nih.govarabjchem.org

For instance, in a study on a series of synthesized quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level were used to optimize molecular geometries and calculate the HOMO-LUMO gap. nih.gov This analysis is crucial for understanding the structure-property relationships within the quinoline class, and the same methodology can be applied to this compound to elucidate its electronic characteristics.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of Quinoline Derivatives (Representative Data)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) | Reference |

|---|---|---|---|---|---|---|

| Quinoline | -6.58 | -1.09 | 5.49 | 2.75 | 3.84 | arabjchem.orguantwerpen.be |

| 8-Hydroxy-2-methyl quinoline | -5.89 | -1.14 | 4.75 | 2.38 | 3.52 | arabjchem.orguantwerpen.be |

This table presents representative data from studies on related quinoline compounds to illustrate the outputs of DFT calculations. The values for this compound would require a specific computational study.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and how it presents itself for interaction with a biological target. Conformational analysis of this compound, particularly concerning the flexible propoxy chain, is essential for identifying the most stable, low-energy conformations. Computational methods can systematically rotate the rotatable bonds and calculate the potential energy of each resulting conformer to map the potential energy surface. A computational study on a related quinolin-2(1H)-one derivative investigated its tautomeric forms and their relative stabilities in different media using DFT methods, highlighting the importance of identifying the most stable structure. nih.gov

Once stable conformations are identified, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP is a visual representation of the charge distribution around a molecule, mapping electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. arabjchem.org This map is invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes. The MEP surface can identify sites susceptible to electrophilic or nucleophilic attack and regions likely to participate in hydrogen bonding. arabjchem.orguantwerpen.be For quinoline derivatives, MEP analysis has been used to understand their reactivity and intermolecular interactions. arabjchem.org

Molecular Dynamics Simulations to Elucidate Receptor Binding Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for studying the interaction between a ligand, such as this compound, and its biological receptor. nih.gov These simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the binding process, conformational changes, and the stability of the ligand-receptor complex. nih.gov

For quinoline and quinolinone derivatives, MD simulations have been employed to:

Validate Docking Poses: To confirm that the binding mode predicted by molecular docking is stable over time. nih.gov

Analyze Binding Stability: To observe the dynamics of the ligand within the binding pocket and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. nih.govnih.gov

Predict Binding Free Energies: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), the binding free energy of the complex can be estimated, which correlates with the ligand's potency. nih.gov

A study on novel quinolin-2(1H)-one analogues targeting succinate (B1194679) dehydrogenase used MD simulations to show that their most active compound formed a more stable complex with the enzyme compared to a known fungicide, providing a rationale for its enhanced activity. nih.gov Similarly, MD simulations of quinoline derivatives as potential inhibitors for Alzheimer's disease have been used to investigate their dynamic behavior in the active site of acetylcholinesterase. nih.gov

Computational Design Strategies for Optimized this compound Derivatives

Computational chemistry is not only for analysis but also for the rational design of new and improved molecules. For this compound, these strategies can be used to design derivatives with enhanced activity, selectivity, or improved pharmacokinetic properties.

Key computational design strategies include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): SAR studies correlate changes in a molecule's structure with changes in its biological activity. QSAR models take this a step further by creating mathematical equations that quantitatively link molecular descriptors (e.g., electronic, steric, hydrophobic properties) to activity. nih.govnih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates. QSAR models have been successfully developed for quinoline derivatives to predict their activity against targets like P-glycoprotein and Mycobacterium tuberculosis. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is widely used to screen virtual libraries of compounds against a protein target and to understand the structural basis of ligand binding. nih.gov For quinolinone derivatives, docking has been instrumental in identifying key interactions with target enzymes, guiding the design of more potent inhibitors. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing the core structure (scaffold) of a known active compound with a structurally different but functionally equivalent moiety. nih.gov Computational tools can be used to assess potential replacement scaffolds for their ability to maintain the key interactions required for biological activity. This approach has been used to design novel 2-(quinolin-4-yloxy)acetamides from a different parent scaffold, leading to potent antimycobacterial agents. nih.gov

Fragment-Based Drug Design (FBDD): This involves identifying small molecular fragments that bind to a target and then computationally growing or linking them to create a more potent lead compound.

By employing these computational strategies, researchers can explore the vast chemical space around the this compound scaffold to design optimized derivatives with desired biological profiles, thereby accelerating the drug discovery and development process. nih.gov

Table 2: Computationally-Guided Design of Quinolin-2(1H)-one Derivatives

| Design Strategy | Target | Key Findings/Optimizations | Reference |

|---|---|---|---|

| QSAR and Molecular Docking | P-glycoprotein (MDR) | Identified key descriptors for inhibitory activity; designed new derivatives with predicted higher efficacy. | nih.gov |

| QSAR, Docking, and MD | Mycobacterium tuberculosis | Designed and synthesized hybrids with pivotal roles for van der Waals volume and electron density in anti-TB activity. | nih.gov |

| Molecular Modeling | Succinate Dehydrogenase (Fungicide) | Designed analogues with stronger binding affinity to the target enzyme than existing commercial fungicides. | nih.gov |

| Scaffold Hopping | Cytochrome bc1 complex (Anti-TB) | Replaced an imidazo[1,2-a]pyridine (B132010) scaffold with a 2-(quinolin-4-yloxy)acetamide scaffold, resulting in potent inhibitors. | nih.gov |

Future Directions and Advanced Research Frontiers for 4 Propoxyquinolin 2 1h One

Rational Design and Lead Optimization Strategies

Rational drug design and lead optimization are critical for transforming a promising hit compound into a viable drug candidate. For the 4-propoxyquinolin-2(1H)-one scaffold, these strategies focus on enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Scaffold hopping and bioisosteric replacement are powerful strategies for navigating and expanding chemical space to discover novel, patentable compounds with improved drug-like properties. uniroma1.itnih.gov Scaffold hopping involves replacing the central quinolin-2(1H)-one core with a structurally different framework that maintains the essential pharmacophoric features, while bioisosteric replacement involves substituting specific functional groups (like the propoxy group) with other groups that retain similar biological activity. researchgate.net

Scaffold Hopping: The quinolin-2(1H)-one core can be replaced by other heterocyclic systems known to exhibit similar biological activities. This approach aims to identify new chemotypes with potentially superior absorption, distribution, metabolism, and excretion (ADME) profiles or novel intellectual property positions. uniroma1.it For instance, researchers have successfully "hopped" from thienopyrimidinone scaffolds to quinazolinone derivatives to develop novel inhibitors. nih.gov A similar logic could be applied to the this compound core to explore alternative heterocyclic systems like quinazolinones or benzimidazoles.

Table 1: Potential Bioisosteric Replacements for the 4-Propoxy Group

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Propoxy (-O-CH₂CH₂CH₃) | Cyclopropylmethoxy (-O-CH₂-cPr) | Introduce metabolic stability by removing linear alkyl chain; maintain lipophilicity. |

| Propoxy (-O-CH₂CH₂CH₃) | Propan-2-yloxy (-O-CH(CH₃)₂) | Introduce branching to alter binding conformation and potentially increase metabolic stability. |

| Propoxy (-O-CH₂CH₂CH₃) | N-Propylamino (-NH-CH₂CH₂CH₃) | Replace ether with secondary amine to introduce a hydrogen bond donor, potentially improving target affinity and solubility. |

| Propoxy (-O-CH₂CH₂CH₃) | Thioether (-S-CH₂CH₂CH₃) | Alter bond angles and electronic properties, which could influence binding and selectivity. |

| Propoxy (-O-CH₂CH₂CH₃) | Trifluoromethoxy (-O-CF₃) | Drastically alter electronic properties and increase metabolic stability and lipophilicity. |

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). nih.gov FBDD identifies low-molecular-weight fragments that bind weakly to a biological target, which are then grown or linked together to produce a high-affinity lead. nih.govyoutube.com

The this compound scaffold is well-suited for FBDD strategies:

Fragment Growing: The quinolinone core itself can be considered a large fragment. If this core is shown to bind to a target, the 4-position provides a clear vector for "growing" the fragment by adding different alkoxy chains or other functionalities to improve affinity and explore the binding pocket. youtube.com

Fragment Linking: If separate fragments are identified to bind in adjacent pockets of a target protein, the quinolinone scaffold can serve as a template to link them, creating a single, more potent molecule.

This approach is particularly effective because it efficiently explores chemical space and generally produces leads with superior physicochemical properties compared to traditional HTS hits. nih.govnih.gov

Development of Multi-Targeting Agents based on this compound Scaffolds

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously, offer a promising therapeutic approach. The quinolin-2(1H)-one scaffold is considered a "privileged structure" due to its ability to serve as a basis for ligands targeting a wide range of biological targets. mdpi.com

Research on the closely related 4-hydroxy-2-quinolinone scaffold has demonstrated its potential in creating multi-target agents with combined anti-inflammatory and antioxidant activities. mdpi.comnih.gov By synthesizing hybrid molecules that combine the quinolinone core with other pharmacophores, such as cinnamic or benzoic acid derivatives, researchers have developed compounds that can inhibit multiple enzymes or pathways. mdpi.com Similarly, derivatives of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been investigated as multi-target inhibitors of EGFR and BRAF kinases for cancer therapy. mdpi.com

Future work on this compound could involve creating hybrid compounds that target key proteins in synergistic pathways, potentially leading to more effective treatments for complex diseases.

Table 2: Strategies for Developing Multi-Target Agents

| Strategy | Target Combination Example | Therapeutic Area |

| Hybrid Molecule Design | Kinase Inhibitor + Microtubule Stabilizer | Oncology |

| Pharmacophore Merging | COX-2 Inhibitor + 5-LOX Inhibitor | Anti-inflammatory |

| Fused Ring Systems | Histone Deacetylase (HDAC) Inhibitor + PI3K Inhibitor | Oncology |

| Linked Pharmacophores | Cholinesterase Inhibitor + Monoamine Oxidase (MAO) Inhibitor | Neurodegenerative Disease |

Advanced Synthetic Methodologies for Diversification and Library Generation

The creation of large, structurally diverse chemical libraries is essential for identifying novel drug candidates. Advanced synthetic methodologies enable the rapid and efficient diversification of the this compound scaffold.

Modern synthetic chemistry offers numerous tools for modifying the core structure:

Late-Stage Functionalization: C-H activation reactions allow for the direct introduction of new functional groups onto the quinolinone ring system at later stages of the synthesis, avoiding the need for lengthy de novo synthesis for each new analog.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" reaction, provides a highly efficient and reliable method for linking the quinolinone scaffold to other molecular fragments, as demonstrated in the synthesis of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives. nih.gov

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient route to novel quinolinone derivatives.

These methods facilitate the generation of extensive libraries of this compound analogs, enabling a thorough exploration of the structure-activity relationship (SAR) and the identification of compounds with optimized properties.

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as validating a protein as a drug target. nih.gov The favorable "privileged" nature of the quinolinone scaffold makes this compound an excellent starting point for developing such probes.

To function as a probe, the core molecule is typically modified to include:

A reporter tag: Such as a fluorescent group (fluorophore) or a biotin (B1667282) tag for visualization or pull-down experiments.

A reactive group: For covalently labeling the target protein (photoaffinity labeling).

A linker: A chain of atoms connecting the core molecule to the tag or reactive group.

By developing a chemical probe based on the this compound structure, researchers can identify its direct biological targets, elucidate its mechanism of action, and study its role in cellular pathways, thereby validating its therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. nih.goveurekalert.org These computational tools can be applied to the this compound scaffold in several ways:

Predictive Modeling: ML models can be trained on existing data from quinolinone derivatives to predict the biological activity, physicochemical properties, and ADMET profiles of new, virtual compounds. This allows researchers to prioritize the synthesis of only the most promising candidates. scitechdaily.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity and low predicted toxicity. ox.ac.uk

Synthesis Planning: AI can analyze complex chemical structures and propose efficient synthetic routes, saving significant time and resources in the lab. scitechdaily.com

By integrating AI and ML into the discovery pipeline, the exploration of the chemical space around this compound can be performed with unprecedented speed and precision, significantly enhancing the probability of developing a successful therapeutic agent. rsc.org

Q & A

Q. What are the optimized synthetic routes for 4-Propoxyquinolin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of quinolin-2(1H)-one derivatives typically involves cyclization or substitution reactions. For example, fluoro-substituted analogs (e.g., compound 6a in ) are synthesized via nucleophilic substitution using LiAlH₄ and SOCl₂ for hydroxyl group activation. Yield optimization depends on solvent polarity, temperature, and catalyst selection. For 4-alkoxy derivatives like 4-propoxy variants, etherification of a 4-hydroxy precursor with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction monitoring via TLC and purification by column chromatography are critical for isolating high-purity products .

Q. How should researchers characterize this compound to confirm structural integrity?

Comprehensive characterization includes:

- NMR : ¹H and ¹³C NMR to verify propoxy chain integration (δ ~1.0–1.6 ppm for CH₃ and CH₂ groups) and quinolinone backbone signals (e.g., carbonyl at ~160–165 ppm in ¹³C NMR) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃NO₂ at m/z 203.1) .

- IR Spectroscopy : Key stretches include C=O (~1650–1700 cm⁻¹) and C-O-C (~1100–1250 cm⁻¹) .

Q. What solvent systems and catalysts are optimal for functionalizing the quinolin-2(1H)-one scaffold?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 4-position. Catalysts like K₂CO₃ or NaH improve alkoxylation efficiency . For electrophilic substitutions (e.g., halogenation), Lewis acids (FeCl₃, AlCl₃) are effective. Solvent-free microwave-assisted synthesis can reduce reaction times and improve yields for thermally stable intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., propoxy vs. fluoro substituents) impact the biological activity of quinolin-2(1H)-one derivatives?

The 4-propoxy group enhances lipophilicity, potentially improving membrane permeability. In contrast, electron-withdrawing groups (e.g., fluoro at position 6) increase antibacterial potency by disrupting microbial enzyme binding (e.g., compound 6a in showed MIC values of 16–32 µg/mL against P. aeruginosa). Computational docking studies (e.g., using AutoDock Vina) can correlate substituent effects with target affinity .

Q. What mechanisms underlie the antimicrobial or anticancer activity of this compound derivatives?

Antimicrobial activity often involves inhibition of DNA gyrase or topoisomerase IV (common targets for fluoroquinolones). For anticancer applications, derivatives may induce apoptosis via ROS generation or SIRT1 inhibition (e.g., MHY2251 in ). Mechanistic studies require:

Q. How can researchers resolve contradictions in reported bioactivity data for quinolin-2(1H)-one analogs?

Discrepancies may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion) or bacterial strains. To address this:

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Prodrug design : Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance bioavailability .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., propoxy chain oxidation) .

- Stability testing : Use HPLC to monitor degradation in simulated gastric fluid (pH 1.2) and liver microsomes .

Q. How can computational methods guide the design of novel this compound analogs?

- QSAR modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .

- Molecular dynamics simulations : Predict binding stability to targets (e.g., SIRT1 in ).

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity risks early in design .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in this compound synthesis?

Q. How should researchers optimize reaction scalability for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.